molecular formula C11H11ClINO B8158977 3-Chloro-N-cyclobutyl-5-iodobenzamide

3-Chloro-N-cyclobutyl-5-iodobenzamide

Cat. No.: B8158977
M. Wt: 335.57 g/mol
InChI Key: ULUDMRZGWBQXTP-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclobutyl-5-iodobenzamide is a halogenated benzamide derivative featuring a benzamide core substituted with chlorine and iodine at positions 3 and 5, respectively, and a cyclobutyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-chloro-N-cyclobutyl-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClINO/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUDMRZGWBQXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclobutyl-5-iodobenzamide can be achieved through a multi-step process involving the following key steps:

    Halogenation: The introduction of the chloro and iodo groups onto the benzene ring can be accomplished through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride, while iodination can be achieved using iodine and an oxidizing agent like nitric acid.

    Amidation: The formation of the amide bond involves the reaction of the halogenated benzoyl chloride with cyclobutylamine. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclobutyl-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The iodo group can be involved in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrobenzamide derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Chloro-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclobutyl-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and iodo groups can enhance binding affinity and specificity, while the cyclobutyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The compound can be compared to structurally related benzamides documented in the evidence:

Compound Name Substituents (Positions) Amide Group Molecular Formula Molecular Weight (g/mol) CAS Number
3-Chloro-N-cyclobutyl-5-iodobenzamide (Target) Cl (3), I (5) N-cyclobutyl C₁₂H₁₂ClINO Not provided Not available
N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide Cl (2), I (5), acetyl (3) N-(3-acetylphenyl) C₁₅H₁₁ClINO₂ 399.61 425631-51-2
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide Cl (3), I (3), benzoxazolyl (5) N-benzoxazolyl C₂₀H₁₂ClIN₂O₂ 474.68 491597-89-8
2-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide Cl (2, 3'), I (5) N-benzoxazolyl C₂₀H₁₁Cl₂IN₂O₂ 509.12 328565-25-9

Key Structural Differences :

  • Halogen Positioning : The target compound’s chlorine and iodine at positions 3 and 5 contrast with N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide, where chlorine is at position 2. This positional variance may alter electronic distribution and steric interactions .
  • Heterocyclic Modifications : Benzoxazolyl-containing derivatives (e.g., CAS 491597-89-8) incorporate a fused heterocycle, which may improve metabolic stability or binding specificity in therapeutic contexts .

Physicochemical Properties and Molecular Data

While the target compound’s exact properties are unspecified, comparisons with analogs reveal trends:

  • Molecular Weight : Benzoxazolyl derivatives exhibit higher molecular weights (>470 g/mol) due to their fused rings, whereas N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide (399.61 g/mol) is lighter but still heavier than typical small-molecule drugs .

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